molecular formula C7H8N4 B1391747 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine CAS No. 1186608-73-0

3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine

Cat. No. B1391747
CAS RN: 1186608-73-0
M. Wt: 148.17 g/mol
InChI Key: YMIOCQRPGZZJIL-UHFFFAOYSA-N
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Description

3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a derivative of aminopyrazole . It’s a heterocyclic compound .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .


Molecular Structure Analysis

The molecular structure of this compound can be found in various databases .


Chemical Reactions Analysis

1H-pyrazolo[3,4-b]pyridines have been described in more than 5500 references . They present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in various databases .

Scientific Research Applications

Synthesis and Green Chemistry

  • Efficient Synthesis in Ionic Liquid : 3-Methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines have been synthesized using 3-methyl-1-phenyl-1H-pyrazol-5-amine in ionic liquid without a catalyst, offering an environmentally friendly approach with high yields (Shi, Zhou, & Liu, 2010).

  • Microwave-assisted One-pot Synthesis in Water : This method synthesizes pyrazolo[3,4-b]pyridine derivatives from 3-methyl-1-phenyl-1H-pyrazol-5-amine under microwave irradiation in water, catalyzed by InCl3. It's noted for producing new N-fused heterocycle products efficiently (Polo et al., 2017).

  • Domino Reactions in Green Catalysis : N,3-Dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines are obtained from domino reactions involving 3-methyl-1-aryl-1H-pyrazol-5-amines, demonstrating the creation of multiple bonds in a one-pot operation using green catalysts (Gunasekaran, Prasanna, & Perumal, 2014).

  • Polyethylene Glycol as Reaction Medium : The synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives using polyethylene glycol (PEG)-400 as a recyclable reaction medium highlights an approach that is both mild and environmentally friendly (Zhong, Dou, & Wang, 2013).

Novel Catalyst and Method Development

  • Design of Nanomagnetic Catalyst : A novel nanomagnetic catalyst was developed for the synthesis of pyrazolo[3,4-b]pyridine derivatives, demonstrating an efficient and recyclable catalyst for condensation reactions (Afsar et al., 2018).

  • Ultrasound-Promoted Synthesis : This technique employs ultrasound irradiation for the regioselective synthesis of fused polycyclic pyrazolo[3,4-b]pyridines, offering rapid production and excellent yields (Nikpassand et al., 2010).

Biological and Pharmaceutical Applications

  • Potential Anticancer Agents : Alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives were synthesized and showed promising bioactivity against various cancer cell lines (Chavva et al., 2013).

Biochemical Analysis

Biochemical Properties

3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One of the key interactions is with tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound acts as an inhibitor of TRKs, thereby affecting the downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . These interactions are crucial for understanding the compound’s potential therapeutic applications, especially in cancer treatment.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 and HCT-116 . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by disrupting the balance of pro-apoptotic and anti-apoptotic proteins . Additionally, it affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to reduced cell viability.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of tropomyosin receptor kinases, inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream targets, thereby blocking the activation of signaling pathways involved in cell proliferation and survival . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The effects may vary depending on the concentration and duration of exposure, highlighting the importance of optimizing experimental conditions for desired outcomes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings suggest that there is a threshold dose beyond which the compound’s adverse effects outweigh its therapeutic benefits. Therefore, careful dose optimization is crucial for maximizing the compound’s efficacy while minimizing its toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, particularly CYP2C9, which catalyze its oxidation and subsequent conjugation reactions . These metabolic processes result in the formation of various metabolites, some of which retain biological activity. Additionally, the compound can affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered levels of metabolites and reduced energy production in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms involving organic cation transporters . Once inside the cells, it can bind to intracellular proteins, facilitating its distribution to various cellular compartments. The compound’s localization and accumulation within specific tissues are influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic proteins and enzymes . Additionally, it can translocate to the nucleus, where it modulates gene expression by interacting with transcription factors and other nuclear proteins . The compound’s subcellular localization is regulated by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .

properties

IUPAC Name

3-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-4-6-2-5(8)3-9-7(6)11-10-4/h2-3H,8H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIOCQRPGZZJIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=NC2=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677613
Record name 3-Methyl-2H-pyrazolo[3,4-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1186608-73-0
Record name 3-Methyl-2H-pyrazolo[3,4-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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